SU 6656 was developed as part of a series of small molecules aimed at inhibiting specific protein kinases. It is classified under sulfonamide compounds and is particularly noted for its selectivity towards Src family kinases, which include Src, Yes, and Fyn, among others. The compound has been utilized in various biological studies to elucidate the roles of these kinases in cellular processes and disease mechanisms .
The synthesis of SU 6656 involves several steps that incorporate key chemical reactions. The initial step includes the reaction of indolin-2-one with chlorosulfonic acid to produce 5-chlorosulfonyl-2-indolin-2-one. This intermediate is then reacted with dimethylamine in methanol, leading to the formation of 5-dimethylaminosulfonyl-2-indolin-2-one. The final product, SU 6656, is obtained through a condensation reaction involving this intermediate and a suitable aldehyde .
The molecular structure of SU 6656 can be described by its core indole framework substituted with a sulfonamide group. The compound's molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.
SU 6656 primarily acts by inhibiting the activity of Src family kinases through competitive inhibition at their ATP-binding sites. This inhibition affects downstream signaling pathways critical for cell proliferation and survival.
The mechanism by which SU 6656 exerts its effects involves binding to the active site of Src family kinases, preventing ATP from binding and thereby inhibiting kinase activity. This blockade results in decreased phosphorylation of downstream targets involved in cell signaling.
SU 6656 exhibits several notable physical and chemical properties that influence its behavior as a kinase inhibitor.
SU 6656 has significant applications in scientific research, particularly in cancer biology. Its ability to selectively inhibit Src family kinases makes it a valuable tool for studying their roles in cancer progression and treatment resistance.
SU6656 emerged as a pivotal tool compound in 2000 through research by Blake et al. at SUGEN Inc. (later Pharmacia). It was rationally designed to overcome limitations of earlier SFK inhibitors like PP1 and PP2, which exhibited significant inhibition of receptor tyrosine kinases including the platelet-derived growth factor receptor (PDGFR). SU6656 was identified through a screening approach seeking compounds capable of reversing cytoskeletal alterations (podosome rosette formation) induced by activated Src (v-Src) while sparing PDGFR activity [1] [9]. This work established SU6656's core advantage: selective inhibition of Src, Fyn, Yes, and Lyn (IC₅₀ values 0.28-0.53 μM) with minimal effect on PDGFR (IC₅₀ > 10 μM) [1] [2]. A closely related analog, SU6657, served as a critical control due to its broader kinase inhibition profile, enabling researchers to distinguish SFK-specific effects from off-target actions [1] [2] [9]. This selectivity profile rapidly positioned SU6656 as a preferred pharmacological tool over earlier inhibitors for dissecting SFK-dependent signaling.
Table 1: Key Discovery Milestones for SU6656
Year | Event | Significance |
---|---|---|
2000 | Identification & Characterization (Blake et al.) | First report of SU6656's biochemical/cellular activity and selectivity profile [1] [9] |
2000 | Validation in PDGF Signaling | Demonstrated utility in confirming SFK role in Myc induction and DNA synthesis via PDGFR [1] [2] |
Subsequent Research | Broad Tool Application | Adoption in platelet, cancer biology, immunology, and cardiovascular research [3] [5] [8] |
Src Family Kinases (SFKs) are non-receptor tyrosine kinases (NRTKs) functioning as critical signaling hubs downstream of diverse receptors, including integrins, G-protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and immunoreceptors. Their involvement spans fundamental processes: cell proliferation, differentiation, adhesion, migration, survival, and cytoskeletal reorganization [1] [3] [7]. Dysregulated SFK activity is implicated in pathologies like cancer metastasis, platelet hyperactivation/thrombosis, inflammation, and cardiovascular remodeling [3] [5] [8]. Prior to SU6656, researchers relied heavily on genetic approaches (dominant-negative mutants, knockout cells/animals, siRNA). While valuable, these often suffer from compensatory mechanisms, incomplete inhibition, or developmental effects. Small-molecule inhibitors like SU6656 offer temporal control, dose-titratability, and applicability across cell types, enabling acute disruption of SFK activity within specific experimental windows [1] [9]. Targeting SFKs specifically (versus broadly inhibiting tyrosine kinases) was crucial for delineating their precise contributions within complex signaling networks activated by growth factors (e.g., PDGF) or adhesion receptors [1] [2] [6]. SU6656’s selectivity profile made it particularly valuable for dissecting SFK roles where receptors like PDGFR were co-activated.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7